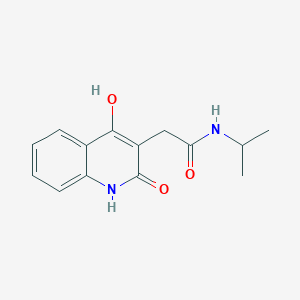
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide, also known as HODQA, is a synthetic compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide involves the inhibition of DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial growth and replication. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide binds to these enzymes and prevents them from functioning properly, leading to bacterial cell death. In addition, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has been shown to have a significant impact on various biochemical and physiological processes. It has been reported to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide in lab experiments is its broad-spectrum activity against various bacterial, fungal, and viral pathogens. It also exhibits low toxicity and is well-tolerated by cells and animals. However, the use of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide is limited by its poor solubility in water and its instability under acidic conditions.
未来方向
There are several future directions for the research and development of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide. One potential area of interest is the optimization of its chemical structure to improve its solubility and stability. Another direction is the investigation of its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide-based drug delivery systems could enhance its efficacy and reduce its toxicity in vivo.
合成方法
The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide involves the reaction of 3-hydroxy-2-methyl-4(1H)-quinolone with N-isopropylacetamide in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is subsequently converted to 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide. The purity of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide can be improved by recrystallization or column chromatography.
科学研究应用
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer activities. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(2)15-12(17)7-10-13(18)9-5-3-4-6-11(9)16-14(10)19/h3-6,8H,7H2,1-2H3,(H,15,17)(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOCDUZAWSRFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(propan-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)
![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)

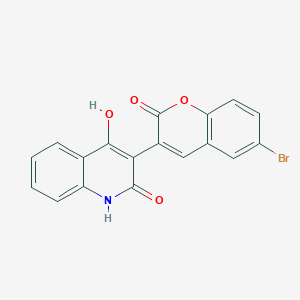

![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)
![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)

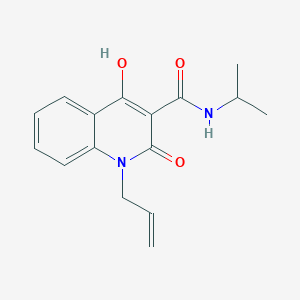
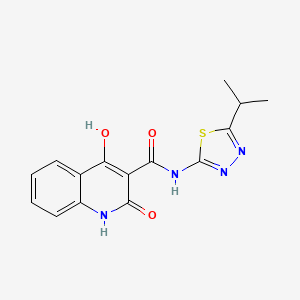
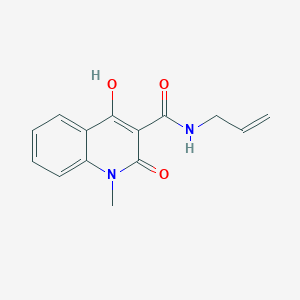

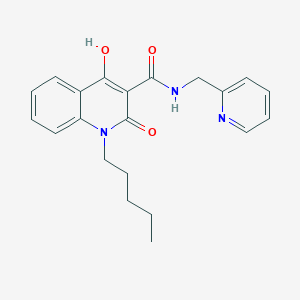
![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)